![molecular formula C16H22O5 B12291022 (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole
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Overview
Description
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside: is a chemical compound derived from D-ribose. It is commonly used in biochemical research, particularly in the synthesis of nucleotides and other biologically active molecules . This compound is characterized by its stability and solubility in various organic solvents .
Preparation Methods
The synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside typically involves the reaction of ribofuranose with isopropylidene and benzyl groups. One common method includes the use of tert-butyldimethylsilyl chloride (TBS-Cl) to protect the hydroxyl groups, followed by deprotection and methylation to yield the final product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or modify the activity of these enzymes, thereby affecting various biochemical pathways . The isopropylidene and benzyl groups play crucial roles in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside can be compared with similar compounds such as:
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside: Contains a tosyl group instead of a benzyl group, which can influence its reactivity and solubility.
Methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside: Similar to the tosyl derivative but with a mesyl group, affecting its chemical properties.
These comparisons highlight the unique reactivity and applications of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside in various fields of research.
Biological Activity
The compound (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is a member of the 1,3-dioxole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
Synthesis
The synthesis of 1,3-dioxole derivatives typically involves the reaction of aldehydes with diols under acidic or basic conditions. In the case of the target compound, specific methods may include protecting group strategies to ensure selective reactions at desired positions. The compound can be synthesized through a multi-step process that includes:
- Formation of the dioxole ring : This is achieved by cyclization reactions involving appropriate precursors.
- Introduction of substituents : The benzyloxymethyl and methoxy groups are introduced during the final stages of synthesis.
Antibacterial and Antifungal Properties
Research indicates that compounds containing 1,3-dioxole structures exhibit significant antibacterial and antifungal activities. The biological activity of this compound has been evaluated against various bacterial strains and fungi.
Table 1: Biological Activity Summary
Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Active | 625–1250 µg/mL |
Staphylococcus epidermidis | Active | 625 µg/mL |
Enterococcus faecalis | Active | 625 µg/mL |
Pseudomonas aeruginosa | Active | 625 µg/mL |
Candida albicans | Active | Not specified |
Studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations . Furthermore, antifungal activity against Candida albicans was also reported.
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxole moiety may interact with bacterial cell membranes or interfere with essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of dioxole derivatives in treating infections caused by resistant bacterial strains. For instance:
- A study published in Pharmaceutical Research demonstrated that novel dioxolanes exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria .
- Another investigation focused on the structure-activity relationship (SAR) of various dioxole compounds revealed that specific substitutions greatly enhance antibacterial potency .
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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